molecular formula C10H14N4 B1489045 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine CAS No. 1343469-41-9

1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

Cat. No. B1489045
CAS RN: 1343469-41-9
M. Wt: 190.25 g/mol
InChI Key: FKODMGYGMNIVJL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields (51%–99%) when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, di-tert .


Molecular Structure Analysis

The structural resemblance between the fused imidazole pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Chemical Reactions Analysis

The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • New Methods for Synthesis : Lifshits et al. (2015) developed a new method for the preparation of (2-aminopyridin-4-yl)methanol, a key precursor for constructing imidazo[4,5-b]pyridine structures. This method offers a one-pot synthesis approach, improving efficiency over traditional multistage processes (Lifshits, Ostapchuk, & Brel, 2015).

  • Reactivity and Derivative Synthesis : Kutrov et al. (2008) synthesized cyanomethyl derivatives of imidazo[4,5-b]pyridine and explored their reactivity, contributing to the development of new compounds with potential applications in various fields (Kutrov, Kovalenko, & Volovenko, 2008).

  • Anticancer Agent Synthesis : Temple et al. (1987) focused on the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents, demonstrating the versatility of these compounds in medicinal chemistry (Temple, Rose, Comber, & Rener, 1987).

Innovative Approaches and Applications

  • Efficient Production Processes : Stucky et al. (1997) developed innovative syntheses for key intermediates used in the production of angiotensin II antagonists, highlighting the importance of these compounds in developing treatments for hypertension (Stucky, Roduit, & Schmidt, 1997).

  • Structural and Spectral Analysis : Lorenc et al. (2008) conducted detailed structural and vibrational spectroscopy studies on imidazo[4,5-b]pyridine and its methyl derivatives, providing insight into their molecular properties and potential applications in materials science (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc., as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

1-(3-ethylimidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-3-14-9(7-11-2)13-8-5-4-6-12-10(8)14/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKODMGYGMNIVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1N=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
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1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 3
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 4
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1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 5
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 6
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

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